molecular formula C38H49Cl2N3O2Ru B12306143 Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr

Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr

Cat. No.: B12306143
M. Wt: 751.8 g/mol
InChI Key: IJGFNGZGRUSZKX-UHFFFAOYSA-L
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Description

Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr is a ruthenium-based complex known for its catalytic properties. This compound is characterized by its unique structure, which includes a ruthenium center coordinated with two chlorine atoms, a 1,3-di-i-propylphenylimidazolidin-2-ylidene ligand, and a 2-[(ethoxy-2-oxoethylidene)amino]benzylidene ligand. The HeatMet SIPr variant is specifically designed for high-temperature applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr typically involves the following steps:

    Formation of the Imidazolidin-2-ylidene Ligand: This step involves the reaction of 1,3-di-i-propylphenylimidazolidine with a suitable base to form the imidazolidin-2-ylidene ligand.

    Coordination with Ruthenium: The imidazolidin-2-ylidene ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a reducing agent to form the ruthenium complex.

    Introduction of the Benzylidene Ligand: The final step involves the reaction of the ruthenium complex with 2-[(ethoxy-2-oxoethylidene)amino]benzylidene to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of high-purity reagents, to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the ruthenium center is oxidized to a higher oxidation state.

    Reduction: It can also undergo reduction reactions, where the ruthenium center is reduced to a lower oxidation state.

    Substitution: The chlorine ligands can be substituted with other ligands, such as phosphines or amines, under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation state ruthenium complexes, while substitution reactions may yield new ruthenium complexes with different ligands.

Scientific Research Applications

Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions, such as olefin metathesis and hydrogenation reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its potential as an anticancer agent.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer.

    Industry: It is used in industrial processes that require high-temperature stable catalysts, such as in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr involves the coordination of the ruthenium center with various substrates, facilitating their transformation through catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in olefin metathesis, the ruthenium center coordinates with the olefin substrates, facilitating their rearrangement to form new olefin products.

Comparison with Similar Compounds

Similar Compounds

    Dichloro(1,3-dimesitylimidazolidin-2-ylidene)ruthenium(II): Similar structure but with different substituents on the imidazolidin-2-ylidene ligand.

    Dichloro(1,3-di-tert-butylimidazolidin-2-ylidene)ruthenium(II): Another similar compound with tert-butyl groups instead of i-propyl groups.

Uniqueness

The uniqueness of Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr lies in its high thermal stability and its ability to catalyze reactions at elevated temperatures, making it particularly useful in industrial applications that require robust and efficient catalysts.

Properties

Molecular Formula

C38H49Cl2N3O2Ru

Molecular Weight

751.8 g/mol

IUPAC Name

1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;dichloro-[[2-[(2-ethoxy-2-oxoethylidene)amino]phenyl]methylidene]ruthenium

InChI

InChI=1S/C27H38N2.C11H11NO2.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-3-14-11(13)8-12-10-7-5-4-6-9(10)2;;;/h9-14,18-21H,15-16H2,1-8H3;2,4-8H,3H2,1H3;2*1H;/q;;;;+2/p-2

InChI Key

IJGFNGZGRUSZKX-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)C=NC1=CC=CC=C1C=[Ru](Cl)Cl.CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C

Origin of Product

United States

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